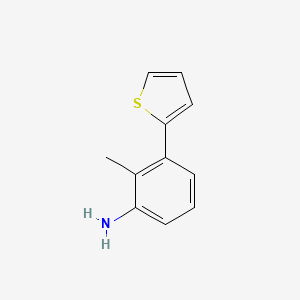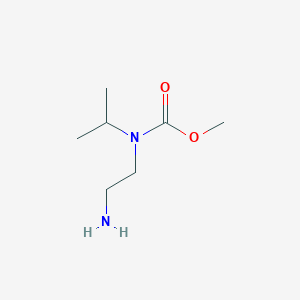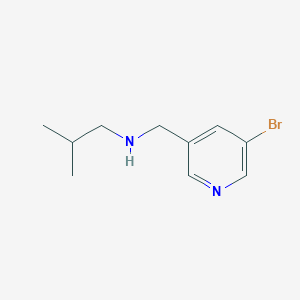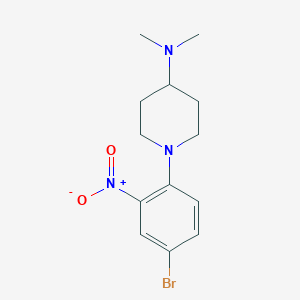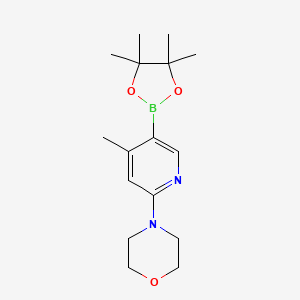
4-(4-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)吡啶-2-基)吗啉
描述
This compound is a chemical intermediate often used in the preparation of pharmaceuticals and other chemical compounds . It is also employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . The method B3LYP/6-311G (2d, p) was used to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H28BNO4 . The Boltzmann distribution and relative Gibbs free energy of the title compounds are listed in Table 3 .Chemical Reactions Analysis
This compound undergoes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It also couples with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
This compound has a molecular weight of 309.21 . It is a crystal with a melting point of 116°C . The refractive index n20/D is 1.396 .科学研究应用
合成和结构分析
涉及与“4-(4-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)吡啶-2-基)吗啉”具有相似结构元素的化合物的研究通常集中在合成和晶体结构分析上。例如,黄等人(2021 年)探索了 3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯甲酸甲酯和相关化合物的合成、晶体结构和 DFT 研究。使用 FTIR、NMR 光谱、质谱和 X 射线衍射等技术分析了这些带有苯环的硼酸酯中间体的分子结构。DFT 计算用于比较分子结构,揭示了这些化合物的理化性质 (Huang et al., 2021)。
分子静电势和前沿分子轨道
研究的另一个方面集中在化合物的分子静电势和前沿分子轨道上。此类研究提供了有关分子电子结构和反应性的宝贵信息。黄等人(2021 年)的工作是一个例子,其中 DFT 也被用来研究这些性质,从而更深入地了解类似硼酸酯中间体的化学行为 (Huang et al., 2021)。
在有机合成和药物开发中的应用
像“4-(4-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)吡啶-2-基)吗啉”这样的化合物通常作为有机合成中的中间体,从而开发具有特定性质的药物和材料。例如,库马尔等人(2007 年)证明了 2-(1-甲基-1,2,5,6-四氢吡啶-3-基)吗啉的有效合成,突出了其在制造有效抗菌剂中的作用。此类研究强调了吗啉衍生物在合成具有生物活性的化合物中的作用 (Kumar et al., 2007)。
安全和危害
作用机制
Mode of Action
Given its structural similarity to other boronic acid derivatives, it may interact with its targets through covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
Boronic acid derivatives are known to play roles in various biochemical pathways, including signal transduction, enzyme inhibition, and cell cycle regulation .
Pharmacokinetics
It’s known that the compound’s bioavailability can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Boronic acid derivatives are known to have various effects at the molecular and cellular levels, including altering protein function, disrupting cell signaling, and inducing cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
4-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a reagent to facilitate the formation of carbon-carbon bonds . This compound interacts with various enzymes and proteins, including palladium catalysts, which are essential for the cross-coupling process. The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, enhancing the efficiency of the reaction.
Cellular Effects
The effects of 4-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. Studies have shown that this compound can affect the activity of various kinases and transcription factors, leading to changes in cellular metabolism and proliferation . Additionally, it has been observed to impact cell signaling pathways, such as the TGF-β1 and activin A signaling pathways, which are crucial for cell growth and differentiation .
Molecular Mechanism
At the molecular level, 4-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine exerts its effects through specific binding interactions with biomolecules. The boron atom in the dioxaborolane group forms stable complexes with various enzymes and proteins, leading to enzyme inhibition or activation . This compound has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways and altering gene expression. These molecular interactions are critical for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine change over time. The compound’s stability and degradation are important factors to consider. Studies have demonstrated that it remains stable under specific conditions, but prolonged exposure to light and air can lead to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can induce sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine vary with different dosages in animal models. At low doses, the compound has been shown to modulate cellular processes without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and organ damage have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
4-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound has been shown to affect metabolic flux and alter metabolite levels, indicating its potential impact on overall metabolic homeostasis . Understanding these pathways is crucial for developing effective therapeutic strategies and predicting potential drug interactions.
Transport and Distribution
The transport and distribution of 4-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . This distribution pattern is essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Studies have shown that it can accumulate in the nucleus, where it interacts with transcription factors and modulates gene expression . This localization is crucial for understanding the compound’s effects on cellular processes and its potential as a therapeutic agent.
属性
IUPAC Name |
4-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-12-10-14(19-6-8-20-9-7-19)18-11-13(12)17-21-15(2,3)16(4,5)22-17/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDKNEZKGZIFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


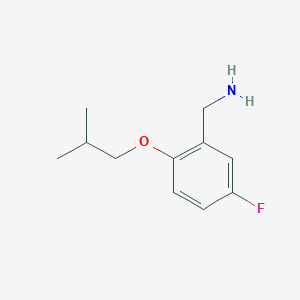
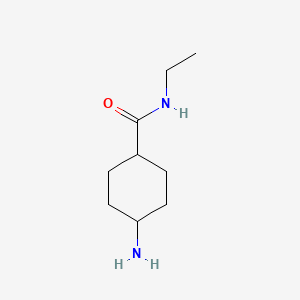
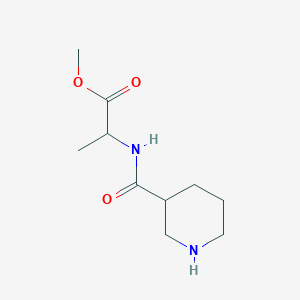
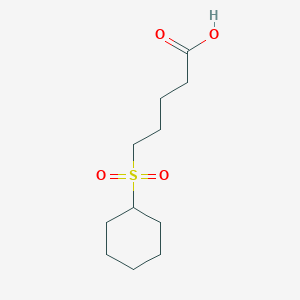
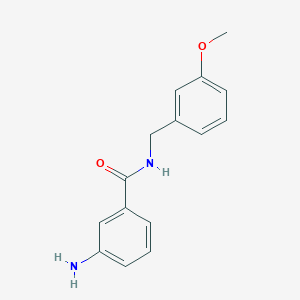

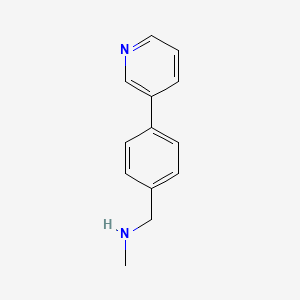
![[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine](/img/structure/B1400823.png)
